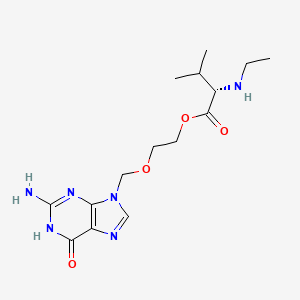

N-Ethylvalacyclovir

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität gegen Herpesviren

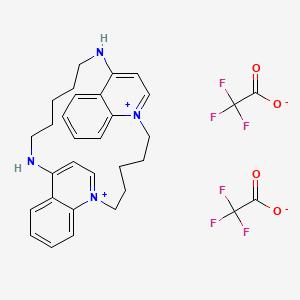

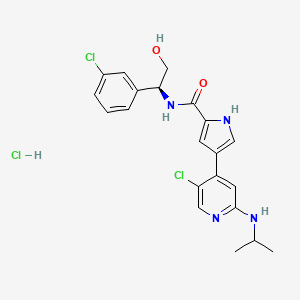

“N-Ethylvalacyclovir” ist ein Prodrug von Aciclovir und hat sowohl in vitro als auch in vivo eine antivirale Aktivität gegen Herpes-simplex-Viren Typ 1 und 2 (HSV-1 und HSV-2) sowie gegen Varizella-Zoster-Virus (VZV) gezeigt {svg_1}. Damit ist es eine wertvolle Verbindung zur Behandlung und Prävention von Herpesvirus-bedingten Krankheiten.

Verbesserung der oralen Bioverfügbarkeit

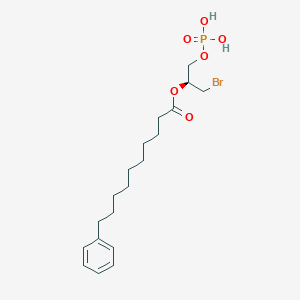

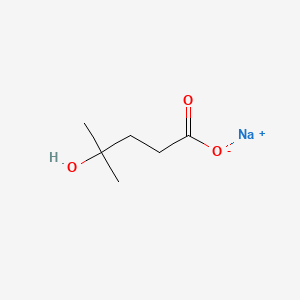

Die Modifikation von Aciclovir durch Valinesterifizierung, wodurch Valacyclovir entsteht, führt zu einer signifikanten Erhöhung der systemischen Aciclovir-Plasmaspiegel {svg_2}. Dieses verbesserte pharmakokinetische Profil führt zu einer besseren klinischen Wirksamkeit und Patientengefügigkeit, wodurch “this compound” ein potenzieller Kandidat zur Verbesserung der oralen Bioverfügbarkeit von antiviralen Medikamenten ist.

Polymorphie-Studien

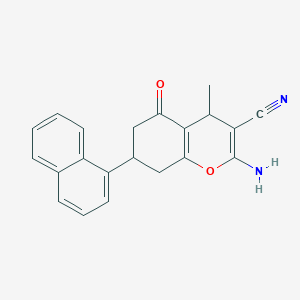

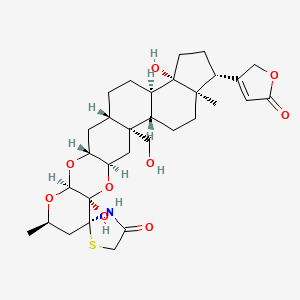

Polymorphie einer Arzneimittelverbindung kann durch unterschiedliche räumliche Anordnungen der Moleküle im Kristallgitter entstehen. “this compound” wurde auf seine polymorphen Formen untersucht, die unterschiedliche chemische und physikalische Eigenschaften aufweisen können, die die Leistung des Arzneimittels beeinflussen {svg_3}. Diese Forschung ist entscheidend für die Entwicklung von festen Darreichungsformen mit optimalen therapeutischen Wirkungen.

Stabilitäts- und Löslichkeitsanalyse

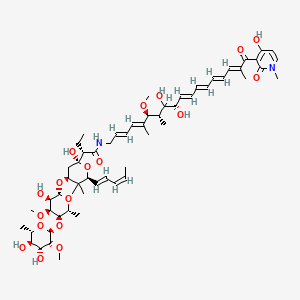

Die Stabilität und Löslichkeit von “this compound” in verschiedenen Kristallformen wurde untersucht. Studien haben gezeigt, dass bestimmte Formen der Verbindung eine gute Löslichkeit in Wasser bei Raumtemperatur aufweisen, was für die Entwicklung von wässrigen pharmazeutischen Formulierungen unerlässlich ist {svg_4}.

Verunreinigungsprofil

Die Verunreinigungsprofilgebung ist entscheidend, um die Sicherheit und Wirksamkeit von pharmazeutischen Verbindungen zu gewährleisten. “this compound” war Gegenstand von Forschungsarbeiten, um validierte Methoden zur Erkennung und Trennung verwandter Verunreinigungen zu entwickeln, was für die Qualitätskontrolle in der Arzneimittelherstellung unerlässlich ist {svg_5}.

Behandlung von Gürtelrose-bedingten Schmerzen

Valacyclovir, das Prodrug von “this compound”, hat sich gezeigt, dass es die Auflösung von Gürtelrose-bedingten Schmerzen signifikant beschleunigt und das Auftreten von postherpetischer Neuralgie bei Patienten reduziert {svg_6}. Diese Anwendung unterstreicht das Potenzial der Verbindung in der Schmerztherapie im Zusammenhang mit Virusinfektionen.

Wirkmechanismus

Target of Action

N-Ethyl Valacyclovir, a derivative of Valacyclovir, primarily targets two key enzymes: Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play crucial roles in the replication of herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV) .

Mode of Action

N-Ethyl Valacyclovir acts as a prodrug . It is converted in vivo to Aciclovir, a nucleoside analog . Aciclovir is then phosphorylated by virally-encoded thymidine kinase, and subsequently by cellular enzymes, yielding Aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase, preventing the replication of viral DNA .

Biochemical Pathways

The conversion of N-Ethyl Valacyclovir to Aciclovir involves a series of biochemical pathways. It is rapidly absorbed and converted to Aciclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Aciclovir is also transformed, to a small extent, to inactive metabolites by aldehyde oxidase in addition to alcohol dehydrogenase and aldehyde dehydrogenase .

Pharmacokinetics

N-Ethyl Valacyclovir exhibits favorable pharmacokinetic properties. It has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of N-Ethyl Valacyclovir’s action is the inhibition of viral DNA replication. By competitively inhibiting viral DNA polymerase, it prevents the replication of viral DNA, thereby halting the spread of the virus . This makes it effective in the treatment of various herpes infections .

Biochemische Analyse

Biochemical Properties

N-Ethyl Valacyclovir interacts with various enzymes and proteins in the body. The increased bioavailability of Valacyclovir, from which N-Ethyl Valacyclovir is derived, is attributed to carrier-mediated intestinal absorption, likely involving intestinal dipeptide transporters . This is followed by rapid ester hydrolysis in the small intestine and liver .

Cellular Effects

N-Ethyl Valacyclovir has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis, thereby preventing the replication of herpesviruses .

Molecular Mechanism

N-Ethyl Valacyclovir exerts its effects at the molecular level through several mechanisms. It is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Acyclovir, a metabolite of N-Ethyl Valacyclovir, heavily contributes to the pharmacological actions of N-Ethyl Valacyclovir .

Metabolic Pathways

N-Ethyl Valacyclovir is involved in several metabolic pathways. It is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism .

Transport and Distribution

N-Ethyl Valacyclovir is transported and distributed within cells and tissues. The exact mechanism of increased absorption with Valacyclovir, from which N-Ethyl Valacyclovir is derived, probably involves intestinal dipeptide transporters .

Eigenschaften

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHBUGXDSIJIM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346747-69-0 | |

| Record name | N-Ethyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71249I839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)